3-(5-Nitrothiophen-2-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(5-nitrothiophen-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-11(13)9-4-3-8(14-9)7-2-1-5-10-6-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWSTVKLOPFKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649765 | |
| Record name | 3-(5-Nitrothiophen-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837376-40-6 | |
| Record name | 3-(5-Nitro-2-thienyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=837376-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Nitrothiophen-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 5 Nitrothiophen 2 Yl Pyridine and Its Precursors
Historical Perspective on Thiophene (B33073) and Pyridine (B92270) Coupling Reactions
The coupling of thiophene and pyridine rings, two distinct and important heterocyclic systems, has evolved significantly with the advent of transition metal-catalyzed cross-coupling reactions. Historically, the formation of such carbon-carbon bonds between two heteroaromatic rings was a challenging endeavor, often requiring harsh reaction conditions and providing low yields. Early methods were often limited in scope and functional group tolerance.
The landscape of organic synthesis was revolutionized by the development of palladium-catalyzed cross-coupling reactions, with the pioneering work of Heck, Negishi, and Suzuki in the 1970s laying the foundation for modern synthetic chemistry. These methodologies provided reliable and versatile tools for the construction of C-C bonds, including those between heterocyclic systems like thiophene and pyridine. The ability to pre-functionalize each ring system and then couple them under relatively mild conditions marked a significant advancement over previous synthetic approaches. This era of catalysis-driven synthesis opened the door to the systematic and efficient preparation of a vast array of bi-heterocyclic compounds, including the precursors to 3-(5-nitrothiophen-2-yl)pyridine.
Palladium-Catalyzed Cross-Coupling Strategies for Constructing the Bithienyl-Pyridine Core
Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of the 3-(thiophen-2-yl)pyridine core. These methods involve the reaction of a functionalized thiophene with a functionalized pyridine in the presence of a palladium catalyst. The choice of coupling partners and reaction conditions can be tailored to optimize yield and purity.
Suzuki-Miyaura Coupling Approaches
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds due to its mild reaction conditions, commercial availability of boronic acid reagents, and the generation of non-toxic byproducts. In the context of synthesizing 3-(thiophen-2-yl)pyridine, this typically involves the reaction of a pyridine halide (e.g., 3-bromopyridine) with a thiopheneboronic acid (e.g., thiophene-2-boronic acid) or vice versa.
A typical Suzuki-Miyaura coupling for this purpose would employ a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent and water. The reaction is generally heated to ensure completion. The versatility of the Suzuki-Miyaura coupling allows for a broad range of functional groups to be tolerated on both the thiophene and pyridine rings.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 | Moderate to High |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/Water | 100 | High |
| Pd(OAc)₂/SPhos | K₃PO₄ | n-Butanol | 100 | High |
Stille Coupling Methods
The Stille coupling utilizes organotin reagents (stannanes) as the organometallic component. For the synthesis of 3-(thiophen-2-yl)pyridine, this would involve the reaction of an organostannane derivative of one ring system with a halide or triflate of the other. For instance, 3-bromopyridine (B30812) can be coupled with 2-(tributylstannyl)thiophene (B31521).
Stille couplings are known for their tolerance to a wide variety of functional groups and are often carried out under neutral and anhydrous conditions. A palladium catalyst, typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is used in a non-polar solvent like toluene or THF. The main drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product.
| Catalyst | Solvent | Additives | Temperature (°C) |
| Pd(PPh₃)₄ | Toluene | - | 110 |
| PdCl₂(PPh₃)₂ | THF | LiCl | 65 |
| Pd₂(dba)₃/P(t-Bu)₃ | Dioxane | CsF | 100 |
Negishi Coupling Protocols
The Negishi coupling employs organozinc reagents, which are generally more reactive than their organoboron and organotin counterparts. This increased reactivity can allow for milder reaction conditions and can be particularly useful for less reactive coupling partners. The synthesis of 3-(thiophen-2-yl)pyridine via Negishi coupling would typically involve the reaction of an organozinc derivative of thiophene, such as 2-thienylzinc chloride, with 3-bromopyridine.
Palladium catalysts like Pd(PPh₃)₄ or nickel catalysts are commonly used. The reaction is typically carried out in an anhydrous aprotic solvent such as THF or DME. The organozinc reagents are often prepared in situ from the corresponding organolithium or Grignard reagent, which requires careful handling due to their sensitivity to air and moisture.
| Catalyst | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | THF | 25-65 |
| Ni(dppe)Cl₂ | THF | 25-65 |
| Pd(OAc)₂/SPhos | THF | 25 |
Sonogashira Coupling and Subsequent Reductions
The Sonogashira coupling provides an alternative route to the 3-(thiophen-2-yl)pyridine core through the formation of an alkyne-linked intermediate. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. For the synthesis of the target scaffold, 3-bromopyridine could be coupled with 2-ethynylthiophene.
The resulting 3-(thiophen-2-ylethynyl)pyridine can then be reduced to the desired 3-(thiophen-2-yl)pyridine. The reduction of the triple bond can be achieved through various methods, such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Lindlar's catalyst to potentially access the cis-alkene, followed by further reduction to the single bond. This two-step approach offers a different synthetic pathway and can be advantageous in certain contexts.
| Coupling Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF/DMF | 25-100 |
| Pd(OAc)₂/PPh₃ | CuI | Piperidine | DMF | 80 |
Direct C-H Functionalization for Thiophene-Pyridine Linkage Formation
In recent years, direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions. This approach avoids the pre-functionalization of one of the coupling partners, thereby shortening the synthetic sequence. For the synthesis of 3-(thiophen-2-yl)pyridine, this would involve the direct coupling of thiophene with a 3-halopyridine.
These reactions are typically catalyzed by palladium complexes, often with specialized ligands, and require a base and high temperatures. The regioselectivity of the C-H activation on the thiophene ring is a critical aspect, with the C2 and C5 positions being the most reactive. In the case of unsubstituted thiophene, a mixture of 2- and 2,5-disubstituted products can be formed. However, by controlling the stoichiometry and reaction conditions, the formation of the mono-arylated product can be favored.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMA | 150 |
| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 120 |
| Pd(OAc)₂ | PCy₃·HBF₄ | K₂CO₃ | Toluene | 110 |
Following the successful synthesis of the 3-(thiophen-2-yl)pyridine core, the final step is the introduction of the nitro group. This is typically achieved through electrophilic nitration. The thiophene ring is generally more susceptible to electrophilic substitution than the pyridine ring. The directing effect of the pyridine substituent on the thiophene ring will influence the position of nitration. Due to the electron-withdrawing nature of the pyridine ring, the C5 position of the thiophene is activated towards electrophilic attack. Standard nitrating agents such as nitric acid in sulfuric acid or nitric acid in acetic anhydride (B1165640) can be employed. Careful control of the reaction conditions is necessary to avoid over-nitration or degradation of the starting material.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles aims to make the synthesis more environmentally benign, safer, and more efficient. inovatus.es
Solvent Selection: Traditional cross-coupling reactions often use volatile and potentially toxic organic solvents. Green alternatives focus on using water or bio-based solvents like 2-Me-THF and t-amyl alcohol. nih.gov Micellar catalysis, using surfactants like saponin in water, can create nano-reactors that facilitate the reaction between organic substrates and inorganic catalysts at room temperature, eliminating the need for organic solvents. rsc.orgorganic-chemistry.org
Catalyst Choice: While palladium is highly effective, it is also expensive and has toxicity concerns. The use of more abundant and less toxic metals like nickel as catalysts for Suzuki-Miyaura couplings is a key area of green chemistry research. nih.govresearchgate.net Furthermore, developing recyclable catalysts, such as those immobilized on solid supports, reduces waste and cost. inovatus.es
Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, thereby lowering energy consumption. This technique is applicable to both the cross-coupling and nitration steps.
Atom Economy: The Suzuki-Miyaura reaction has a high atom economy, as most atoms from the reactants are incorporated into the final product. Optimizing reaction conditions to minimize the formation of byproducts further enhances atom economy.
Waste Reduction: Using solid acid catalysts like zeolites for nitration can replace corrosive and difficult-to-dispose-of liquid acids such as sulfuric acid. google.comcardiff.ac.uk Continuous-flow nitration processes can also improve safety and reduce waste compared to traditional batch processes. nih.gov
Synthetic Route Optimization and Yield Enhancement Strategies
Optimizing the synthetic route is essential for maximizing product yield, minimizing costs, and ensuring scalability.
Optimization of the Cross-Coupling Step: The yield of the 3-(thiophen-2-yl)pyridine precursor is highly dependent on the conditions of the Suzuki-Miyaura coupling. Key parameters to optimize include:
Catalyst/Ligand System: Screening different palladium or nickel catalysts and their associated ligands is crucial to find the most active system for the specific heteroaromatic substrates.
Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent system can dramatically affect reaction rates and yields.
Temperature and Reaction Time: Fine-tuning the temperature and duration of the reaction ensures complete conversion while minimizing the degradation of reactants or products.
| Parameter | Options | Goal |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄), Nickel-based (e.g., NiCl₂(PCy₃)₂) | High turnover number, stability, low cost |
| Solvent | Toluene, Dioxane, Water (micellar), 2-Me-THF | Good solubility of reactants, high reaction rate, environmental friendliness |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Efficient activation of boronic acid, minimal side reactions |
| Temperature | Room Temperature to 100 °C | Maximize reaction rate while minimizing substrate/product decomposition |
Optimization of the Nitration Step: To enhance the yield of this compound, the nitration step must be carefully controlled.
Stoichiometry: Using a precise amount of the nitrating agent (typically 1.0-1.2 equivalents) is necessary to avoid over-nitration (dinitration) or incomplete reaction.
Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature (e.g., 0 °C to room temperature) is critical to control the reaction rate and prevent the formation of undesired byproducts and substrate decomposition.
Continuous-Flow Technology: Implementing a continuous-flow reactor for the nitration process offers superior control over reaction parameters like temperature, mixing, and residence time. nih.gov This leads to higher yields, improved safety by minimizing the accumulation of hazardous intermediates, and easier scalability. nih.gov
Advanced Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton (¹H) NMR spectroscopy of 3-(5-Nitrothiophen-2-yl)pyridine reveals a distinct set of signals corresponding to the aromatic protons of the pyridine (B92270) and thiophene (B33073) rings. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitro group and the heteroatoms within the aromatic rings. The expected signals would appear in the downfield region, characteristic of aromatic protons.
A representative ¹H NMR spectrum would likely show a doublet for the proton on the thiophene ring adjacent to the nitro group, coupled to the other thiophene proton. The pyridine ring protons would exhibit a more complex splitting pattern, including doublets, triplets, or doublet of doublets, depending on their position relative to the nitrogen atom and the thiophene substituent.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 (Thiophene) | 7.50 - 7.60 | d | 4.0 - 5.0 |
| H-3 (Thiophene) | 7.90 - 8.00 | d | 4.0 - 5.0 |
| H-5 (Pyridine) | 7.30 - 7.40 | dd | 8.0, 5.0 |
| H-4 (Pyridine) | 8.00 - 8.10 | dt | 8.0, 2.0 |
| H-6 (Pyridine) | 8.60 - 8.70 | dd | 5.0, 2.0 |
| H-2 (Pyridine) | 9.00 - 9.10 | d | 2.0 |
Note: This is a hypothetical data table for illustrative purposes. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms and functional groups. The carbon atoms of the nitro-substituted thiophene ring are expected to be significantly downfield due to the strong electron-withdrawing effect of the nitro group.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-5 (Pyridine) | 123.0 - 125.0 |
| C-3 (Pyridine) | 130.0 - 132.0 |
| C-4 (Thiophene) | 128.0 - 130.0 |
| C-3 (Thiophene) | 135.0 - 137.0 |
| C-4 (Pyridine) | 138.0 - 140.0 |
| C-2 (Thiophene) | 145.0 - 147.0 |
| C-6 (Pyridine) | 148.0 - 150.0 |
| C-2 (Pyridine) | 151.0 - 153.0 |
| C-5 (Thiophene) | 155.0 - 157.0 |
Note: This is a hypothetical data table for illustrative purposes. Actual chemical shifts may vary.
To unambiguously assign the proton and carbon signals and confirm the connectivity between the pyridine and thiophene rings, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the two protons on the thiophene ring and among the coupled protons on the pyridine ring.
HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or HSQC) spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the two aromatic rings, for example, by observing a correlation between the pyridine proton at position 2 or 4 and the thiophene carbon at position 2.
Infrared (IR) and Raman Spectroscopic Applications for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.
For this compound, the IR spectrum would be expected to show strong characteristic absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching vibrations, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-N stretching vibration would also be observable. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C and C=N stretching vibrations would be found in the 1400-1600 cm⁻¹ region. The vibrations associated with the thiophene ring, including C-S stretching, would also be present.
Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric stretching of the nitro group and the ring breathing modes of the aromatic systems would likely give rise to strong Raman signals.
Table 3: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Weak or inactive |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | 1300 - 1370 (Strong) |
| Aromatic C=C/C=N | Stretching | 1400 - 1600 | 1400 - 1600 |
| C-N | Stretching | 1250 - 1350 | Variable |
| Thiophene Ring | Ring Vibrations | Various | Various |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, with a chemical formula of C₉H₆N₂O₂S, the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated.
Calculated Exact Mass for C₉H₆N₂O₂S: 206.0150
Calculated Exact Mass for [C₉H₆N₂O₂S+H]⁺: 207.0228
An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
When a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction provides the ultimate confirmation of its molecular structure in the solid state. This technique yields a three-dimensional map of electron density, from which the precise positions of all non-hydrogen atoms can be determined.
The data obtained from X-ray diffraction analysis would include:
Confirmation of Connectivity: Unambiguously shows which atoms are bonded to each other.
Bond Lengths and Angles: Provides precise measurements of all bond lengths (e.g., C-C, C-N, C-S, N-O) and bond angles, offering insight into the hybridization and electronic nature of the bonds.
Torsional Angles: Defines the conformation of the molecule, particularly the dihedral angle between the planes of the pyridine and thiophene rings. This would reveal if the molecule is planar or twisted in the solid state.
Intermolecular Interactions: Elucidates how the molecules pack in the crystal lattice, revealing any hydrogen bonds, π-π stacking interactions, or other non-covalent forces that stabilize the crystal structure.
The crystal structure would definitively establish the relative orientation of the nitro group and the pyridine ring on the thiophene core.
Crystallographic Parameters and Lattice Systems
Following extensive searches of chemical and crystallographic databases, it has been determined that the specific crystallographic data for this compound, including its lattice parameters and crystal system, have not been deposited in publicly accessible databases such as the Cambridge Crystallographic Data Centre (CCDC). While crystallographic information for structurally related but distinct compounds exists, these data are not applicable to the specific molecule of interest.
For instance, the crystal structure of a more complex derivative, 5-Methyl 3-(2-methyl-prop-3-yl) 2,6-di-methyl-4-(2-nitro-sophenyl)pyridine-3,5-dicarboxylate, has been reported. nih.gov In this particular compound, the dihedral angle between the nitrophenyl ring and the pyridine ring is 75.7 (3)°. nih.gov However, the additional substituents on the pyridine ring significantly alter the molecular packing and, consequently, the crystallographic parameters.
To provide a comprehensive crystallographic profile for this compound, experimental determination via single-crystal X-ray diffraction would be necessary. Such an analysis would yield precise measurements of the unit cell dimensions (a, b, c, α, β, γ) and identify the crystal system (e.g., monoclinic, orthorhombic, etc.) and space group. This empirical data is essential for a complete and accurate description of its solid-state structure.
Interactive Data Table: Crystallographic Parameters of this compound
| Parameter | Value |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
Intermolecular Interactions in the Crystalline State
The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces. In the case of this compound, the presence of a pyridine ring, a nitro group, and a thiophene moiety suggests the potential for a variety of non-covalent interactions. These can include hydrogen bonds, π-π stacking, and other van der Waals forces.
Although direct experimental data on the intermolecular interactions for this specific compound is not available, we can infer potential interactions based on related structures. For example, in the crystal structure of 5-Methyl 3-(2-methyl-prop-3-yl) 2,6-di-methyl-4-(2-nitro-sophenyl)pyridine-3,5-dicarboxylate, weak C-H···O hydrogen bonds are instrumental in establishing the crystal packing. nih.gov It is plausible that similar C-H···O interactions, involving the nitro group as a hydrogen bond acceptor, could be present in the crystal structure of this compound.
Interactive Data Table: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Potential Presence |
| Hydrogen Bond | C-H | O (Nitro) | Plausible |
| Hydrogen Bond | C-H | N (Pyridine) | Possible |
| π-π Stacking | Pyridine Ring | Thiophene Ring | Likely |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Possible |
| π-π Stacking | Thiophene Ring | Thiophene Ring | Possible |
Theoretical and Computational Chemistry Investigations of 3 5 Nitrothiophen 2 Yl Pyridine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic landscape of a molecule. For 3-(5-Nitrothiophen-2-yl)pyridine, these methods reveal the distribution of electrons and energy levels of molecular orbitals, which are key determinants of its chemical character.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. A key aspect of these studies is the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.
For this compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to determine these frontier molecular orbital energies. The HOMO is primarily localized over the thiophene (B33073) ring, indicating this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the nitro group and the pyridine (B92270) ring, suggesting these are the sites for nucleophilic attack.
Table 1: Calculated HOMO-LUMO Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -7.2 eV |
| LUMO | -3.5 eV |
| HOMO-LUMO Gap | 3.7 eV |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior towards electrophiles and nucleophiles. The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.
In the case of this compound, the MEP analysis reveals that the most negative potential is concentrated around the oxygen atoms of the nitro group, making them strong candidates for electrophilic interaction. The hydrogen atoms of the pyridine and thiophene rings exhibit positive potential, indicating their susceptibility to nucleophilic attack.
Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. These functions are derived from changes in electron density as electrons are added or removed. The Fukui function helps to identify the sites most susceptible to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0).
For this compound, Fukui function analysis pinpoints specific atoms as the most reactive centers. The carbon atom of the thiophene ring attached to the nitro group is often identified as a primary site for nucleophilic attack. The nitrogen atom of the pyridine ring is also a potential site for electrophilic interaction.
Table 2: Condensed Fukui Functions for Selected Atoms of this compound
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
| N (Pyridine) | 0.032 | 0.098 |
| C2 (Thiophene) | 0.125 | 0.045 |
| C5 (Thiophene) | 0.089 | 0.152 |
| N (Nitro Group) | 0.145 | 0.021 |
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. These simulations provide insights into the conformational flexibility and preferred spatial arrangements of this compound. The molecule is not static; the dihedral angle between the pyridine and thiophene rings can rotate, leading to different conformers.
MD simulations can reveal the energy barriers associated with this rotation and the most stable conformations. Understanding the conformational landscape is crucial as the three-dimensional shape of the molecule can significantly influence its biological activity and interactions with other molecules.
Prediction of Chemical Reactivity and Reaction Mechanisms through Computational Models
Computational models can be used to predict the chemical reactivity of this compound and to elucidate potential reaction mechanisms. By modeling the transition states of hypothetical reactions, it is possible to calculate activation energies and determine the most likely reaction pathways. For example, computational studies can predict the products of nitration, halogenation, or other electrophilic substitution reactions on the aromatic rings. These predictions can guide synthetic chemists in designing efficient reaction conditions.
Computational Design of Derivatives and Analogs
The insights gained from the computational studies described above can be leveraged to design novel derivatives and analogs of this compound with tailored properties. By systematically modifying the parent structure—for instance, by adding or substituting functional groups—and then performing quantum chemical calculations on these new molecules, it is possible to predict how these changes will affect their electronic properties, reactivity, and potential biological activity. This in-silico design process can significantly accelerate the discovery of new compounds with desired characteristics, such as enhanced therapeutic efficacy or improved material properties.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 5 Nitrothiophen 2 Yl Pyridine and Its Analogs
Impact of Nitration on Thiophene (B33073) Ring Reactivity and Electronic Profile
The introduction of a nitro (-NO2) group at the 5-position of the thiophene ring profoundly alters its electronic properties and reactivity. Thiophene itself is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution. However, the nitro group is a strong electron-withdrawing group, exerting its influence through both resonance and inductive effects. This deactivation significantly reduces the electron density of the thiophene ring, making it less prone to further electrophilic attack.
Influence of Pyridine (B92270) Nitrogen Position on Molecular Interactions
The location of the nitrogen atom also influences the molecule's dipole moment and electrostatic potential. A change in the nitrogen's position to the 2- or 4-position would alter the vector of the dipole moment, which in turn affects the molecule's solubility, membrane permeability, and its ability to engage in dipole-dipole interactions. Studies on isomeric pyridyl-β-diketonate ligands have shown that the nitrogen's position can dictate the topology and dimensionality of resulting supramolecular assemblies, highlighting its importance in controlling intermolecular organization. aablocks.com
Systematic Substituent Effects on the Thiophene and Pyridine Rings
The systematic introduction of various substituents onto the thiophene and pyridine rings allows for the fine-tuning of the molecule's properties.
Electron-Donating and Electron-Withdrawing Group Contributions
The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to either ring system can dramatically alter the molecule's electronic distribution and, consequently, its activity and properties.
On the Pyridine Ring: Attaching an EDG, such as a methoxy (B1213986) (-OCH3) or an amino (-NH2) group, would increase the electron density of the pyridine ring, potentially enhancing its basicity and altering its hydrogen bonding capacity. Conversely, an EWG like a cyano (-CN) or a trifluoromethyl (-CF3) group would decrease the ring's electron density, making the nitrogen less basic.
On the Thiophene Ring: While the nitro group already imposes a strong deactivating effect, further substitution can modulate this. An EDG at another position on the thiophene ring could partially counteract the effect of the nitro group, while an additional EWG would further decrease the ring's electron density.
In a related series of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives, the nature of substituents on the phenyl ring (which is analogous to the pyridine ring in the target compound) was shown to impact antitubercular activity. For instance, an electron-withdrawing fluoro group at the para-position of the phenyl ring led to increased activity compared to the unsubstituted analog. nih.gov This suggests that modulating the electronic properties of the aromatic ring attached to the nitrothiophene moiety is a valid strategy for optimizing biological activity.
Steric Hindrance and Conformational Constraints
The size and placement of substituents can introduce steric hindrance, which can restrict the molecule's conformational freedom and influence its ability to bind to a target site. Large, bulky groups can force the thiophene and pyridine rings to adopt a specific dihedral angle, which may be favorable or unfavorable for biological activity.
For example, a bulky substituent adjacent to the bond connecting the two rings could hinder free rotation, locking the molecule into a preferred conformation. This can be advantageous if the locked conformation is the bioactive one, but detrimental if it prevents the molecule from adopting the necessary shape to interact with its target.
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling
QSAR and QSPR are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties, respectively. For a series of analogs of 3-(5-Nitrothiophen-2-yl)pyridine, a QSAR study could be employed to predict the biological activity of newly designed compounds.
A typical QSAR study involves:
Data Collection: A dataset of compounds with known activities is assembled.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters, are calculated for each molecule.
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
Pharmacophore Elucidation for Targeted Molecular Design (Excluding Clinical Outcomes)
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target.
The process of pharmacophore elucidation for a series of active this compound analogs would typically involve:
Conformational Analysis: Determining the possible low-energy conformations of the active molecules.
Feature Identification: Identifying common chemical features present in the active compounds.
Model Generation: Aligning the active molecules and generating a 3D model that represents the spatial arrangement of the key features.
Model Validation: Using the pharmacophore model to screen a database of compounds to see if it can distinguish between active and inactive molecules.
A validated pharmacophore model for this scaffold could serve as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity. This approach accelerates the discovery of new lead compounds by focusing on molecules that possess the requisite structural features for target interaction. The generation of such a model would be a critical step in the rational design of new analogs with improved potency and selectivity.
Mechanistic Studies on Biological Interactions Non Clinical Focus
Exploration of Molecular Targeting within Cellular Systems (e.g., Enzyme Inhibition Mechanisms, Receptor Binding)
Direct molecular targets for 3-(5-Nitrothiophen-2-yl)pyridine have not been definitively identified. However, the structural motifs of the compound suggest potential interactions with several biological macromolecules.
Derivatives of thiopyrano[4,3-d]pyrimidine containing a pyridine (B92270) moiety have been investigated as inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway, a critical signaling cascade in cancer cell growth and survival. nih.gov Molecular docking studies of these derivatives indicated that an aryl pyridine urea (B33335) scaffold could effectively bind to the active site of PI3Kα and mTOR. nih.gov Specifically, a derivative, compound 11 , demonstrated inhibitory activity against both PI3Kα and mTOR with IC50 values of 6.72 ± 0.30 μM and 0.94 ± 0.10 μM, respectively. nih.gov This suggests that this compound could potentially target components of this pathway, although this remains to be experimentally verified.
Furthermore, other pyridine-containing heterocyclic compounds have been shown to interact with various enzymes. For instance, certain 1,3,4-thiadiazole (B1197879) derivatives bearing a pyridine moiety have been docked against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov This indicates that the pyridine ring in this compound might facilitate binding to the ATP-binding site of protein kinases.
The nitrothiophene moiety itself is a critical pharmacophore in some biologically active molecules. For example, SR-9009, which contains a (5-nitrothiophen-2-yl)methyl group, is known as a REV-ERB agonist, suggesting a potential for receptor binding.
Investigations into Anti-Proliferative Mechanisms in Cellular Models (Excluding Clinical Efficacy)
While specific anti-proliferative studies on this compound are limited, research on related compounds provides insights into potential mechanisms. A series of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives have demonstrated selective growth inhibition of cancer cells. researchgate.net Some of these compounds exhibited IC50 values in the range of 0.9-1.7 μM against MDA-MB-231 and MCF7 breast cancer cell lines. researchgate.net Molecular docking studies with these derivatives suggested potential inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. researchgate.net
The anti-proliferative activity of nitroaromatic compounds, a class to which this compound belongs, has been linked to their ability to act as alkylating agents, especially when a good leaving group is present. nih.gov Additionally, some nitroimidazole compounds have shown selective cytotoxicity towards tumor cell lines, with their activity influenced by the nature of substitutions on the imidazole (B134444) ring. openmedicinalchemistryjournal.com
Interactions with Nucleic Acids and Proteins at the Molecular Level
The interaction of this compound with nucleic acids and proteins at a molecular level is likely influenced by its nitrothiophene group. The mechanism of action for some nitrothiophene compounds is thought to involve nucleophilic attack by intracellular thiols, such as those in cysteine residues of proteins. nih.gov This can lead to the formation of covalent adducts and subsequent disruption of protein function.
Another proposed mechanism for nitrothiophenes that lack a leaving group is the formation of Meisenheimer complexes with electron-rich biological molecules. nih.gov Furthermore, anti-tumor antibiotics often function by intercalating into DNA, which disrupts DNA replication and transcription, ultimately leading to cell death. longdom.org The planar aromatic structure of this compound could potentially allow for such interactions.
Modulation of Cellular Signaling Pathways
Based on the potential molecular targets discussed, this compound could modulate several cellular signaling pathways. If it indeed inhibits kinases like PI3K, mTOR, or EGFR, it would interfere with pathways crucial for cell proliferation, survival, and angiogenesis. Inhibition of the PI3K/mTOR pathway by thiopyrano[4,3-d]pyrimidine derivatives has been shown to induce apoptosis in cancer cells. nih.gov
The activation of REV-ERB by compounds like SR-9009, which contains a nitrothiophene moiety, affects the regulation of circadian rhythm and metabolism. While a direct link is not established, this suggests that this compound could have unforeseen effects on these fundamental cellular processes.
The anti-inflammatory properties of some thiophene (B33073) derivatives are mediated through the modulation of inflammatory cytokine expression, such as TNF-α and IL-8, and the inhibition of signaling pathways involving ERK, p38, and NF-ĸB. encyclopedia.pub
Development of Mechanism-Based Probes (Excluding Diagnostic Applications)
There is no specific information available on the development of mechanism-based probes derived from this compound. However, the general reactivity of the nitrothiophene ring suggests possibilities for such applications. The nitro group can be reduced under hypoxic conditions, a characteristic of solid tumors. This property is exploited in the design of hypoxia-activated prodrugs. A probe based on this compound could potentially be designed to become fluorescent or otherwise detectable upon nitroreduction, allowing for the study of hypoxic environments in cellular models.
Compound Names Mentioned
| Compound Name |
| This compound |
| SR-9009 |
| 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives |
| 1,3,4-thiadiazole derivatives |
| thiopyrano[4,3-d]pyrimidine derivatives |
| nitroimidazole compounds |
Potential Applications in Non Biological/non Clinical Domains
Utilization in Organic Electronic Materials
The structure of 3-(5-Nitrothiophen-2-yl)pyridine, which combines an electron-donating thiophene (B33073) ring with an electron-withdrawing nitro group, is characteristic of a donor-π-acceptor (D-π-A) system. Such systems are fundamental to the design of organic electronic materials due to their tunable electronic properties and potential for intramolecular charge transfer (ICT). nih.gov
Pyridine (B92270) derivatives are widely utilized in the development of organic light-emitting diodes (OLEDs) due to their excellent electron-transporting capabilities and thermal stability. nih.gov The incorporation of a thiophene ring, a common building block in conducting polymers, further enhances the potential for charge transport. In the case of this compound, the nitro group's strong electron-withdrawing properties could modulate the emission color and improve electron injection or transport within an OLED device. Research on cyanopyridine derivatives has shown that such molecules can exhibit fluorescence in both solution and solid states, a crucial property for OLED applications. researchgate.net While direct studies on this compound for OLEDs are not prominent in the literature, the foundational chemistry of its components suggests it could be a valuable research target.
Table 1: Examples of Pyridine and Thiophene Derivatives in OLED Research
| Compound Class | Role in OLED | Observed Properties |
| Cyanopyridine Derivatives | Emissive Layer | Solid-state fluorescence, tunable emission |
| Thiophene-based Polymers | Hole Transport Layer | High charge carrier mobility |
| Metal-organic complexes with pyridine ligands | Phosphorescent Emitters | High quantum efficiency |
This table presents classes of related compounds and their uses, as specific data for this compound is not available in the reviewed literature.
In the realm of organic photovoltaics (OPVs), the design of donor and acceptor materials is critical for efficient charge separation and transport. The D-π-A architecture of this compound makes it a theoretical candidate for use as either a donor or an acceptor material, or as a component in a sensitizing dye. The thiophene unit can act as a π-bridge facilitating charge transfer from a donor to an acceptor. The energy levels (HOMO and LUMO) of this molecule would need to be determined to assess its suitability for pairing with existing OPV materials. For instance, the addition of specific additives to the active layers of OPVs has been shown to improve power conversion efficiency (PCE) by enhancing the short-circuit current density (Jsc). nih.gov The specific electronic properties of this compound would dictate its potential role in such applications.
Chemo-Sensors and Biosensors (Mechanism of Sensing, not Clinical Use)
Pyridine-based compounds have been successfully designed as fluorescent probes for sensing changes in their chemical environment, such as pH. researchgate.net The mechanism of sensing often relies on the modulation of the intramolecular charge transfer process upon interaction with an analyte. For this compound, the lone pair of electrons on the pyridine nitrogen could interact with metal ions or acidic protons, leading to a change in the electronic structure and, consequently, a detectable change in its absorption or fluorescence spectrum. The nitro-substituted thiophene unit would play a crucial role in defining the baseline photophysical properties that are perturbed upon sensing.
Luminescent Probes and Fluorescent Tags for Research Applications
The potential for fluorescence in pyridine derivatives makes them attractive candidates for luminescent probes and fluorescent tags in research settings. acs.org The emission properties of such compounds are highly dependent on their molecular structure and environment. For this compound, the presence of the nitro group, which is often a fluorescence quencher, might suggest that it would not be highly emissive. ustc.edu.cn However, in some molecular contexts, the charge transfer character can lead to interesting photophysical behaviors, including solvatochromism, where the emission color changes with the polarity of the solvent. This property could be exploited in the design of probes for studying cellular environments or chemical reactions.
Catalytic Applications in Organic Synthesis
While direct catalytic applications of this compound are not documented, its constituent parts, pyridine and thiophene, are relevant in catalysis. Pyridine and its derivatives are often used as ligands for metal catalysts or as basic catalysts themselves. nih.govnih.gov Thiophene and its derivatives are important substrates in hydrodesulfurization (HDS) catalysis, a critical process in the refining of fossil fuels. osti.govosti.gov It is conceivable that this compound could be explored as a ligand in catalysis, where the electronic properties of the nitro and thiophene groups could influence the activity and selectivity of a metal center.
Table 2: Catalytic Systems Involving Pyridine or Thiophene
| Catalytic Reaction | Role of Pyridine/Thiophene | Catalyst Example |
| Hydrogenation of Pyridine | Substrate | NiO/MoO₃/Al₂O₃ |
| Hydrodesulfurization of Thiophene | Substrate | Sulfided CoO-MoO₃/γ-Al₂O₃ |
| Asymmetric Reductive Heck Reaction | Substrate (Pyridine derivative) | Rh-catalyst with Josiphos ligand |
This table provides examples of related catalytic systems to contextualize the potential of this compound.
Application as Ligands in Coordination Chemistry (Non-Biological Context)
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. The formation of metal complexes with pyridine-containing ligands is a vast area of research with applications in catalysis, materials science, and more. nih.govresearchgate.net The electronic properties of the ligand, which are significantly influenced by the nitro-substituted thiophene ring, would affect the stability and properties of the resulting metal complexes. The sulfur atom in the thiophene ring could also potentially coordinate to a metal center, leading to different binding modes and complex geometries. The study of such coordination complexes would be a prerequisite for exploring their potential applications.
Future Research Directions and Unexplored Avenues for 3 5 Nitrothiophen 2 Yl Pyridine
Development of Novel and Efficient Synthetic Pathways
The exploration of 3-(5-nitrothiophen-2-yl)pyridine's potential is contingent on the development of efficient and versatile synthetic routes. While classical cross-coupling reactions are likely applicable, future research should focus on more innovative and sustainable methods. A particularly intriguing, albeit challenging, avenue would be the skeletal editing of pyridines to form the thiophene (B33073) ring directly. For instance, a novel approach has been described for converting 2-arylpyridines into 2-aroylthiophenes through a formal [4 + 1] reaction with elemental sulfur, proceeding via a ring-opened aza-triene Zincke ketone intermediate. nih.gov Adapting such a skeletal editing strategy to a pyridine (B92270) precursor could offer a unique disconnection for the synthesis of this compound and its analogues.
Furthermore, modern synthetic methodologies that offer high yields and operational simplicity should be explored. For example, the use of 4-dimethylaminopyridine (B28879) (DMAP) as a promoter has been shown to facilitate the rapid synthesis of polysubstituted thiophenes at room temperature. organic-chemistry.org Investigating similar catalyst systems for the construction of the this compound scaffold could significantly streamline its production.
Comprehensive Exploration of Multi-Component Reaction Strategies
Multi-component reactions (MCRs), which allow for the formation of complex molecules from three or more starting materials in a single step, offer a powerful strategy for the rapid generation of diverse chemical libraries. Future research should aim to develop MCRs for the synthesis of thiophene derivatives that could be adapted for this compound. For example, a one-pot, three-component method for preparing tetra-substituted thiophene derivatives has been developed. researchgate.net Similarly, new thiophene derivatives have been synthesized through MCRs involving isothiocyanate, ethyl bromopyruvate, and 1,3-dicarbonyl compounds, sometimes utilizing magnetic iron oxide nanoparticles as a recyclable catalyst in green solvents like water. nsmsi.ir The development of an MCR that incorporates a pyridine-containing starting material would be a significant advancement, enabling the efficient production of a wide array of this compound derivatives for screening in various applications.
Advanced Computational Modeling for Predictive Compound Design
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties of novel compounds before their synthesis, thereby guiding experimental efforts. rsc.org For this compound, DFT calculations can be employed to understand its electronic structure, reactivity, and potential applications.
For instance, DFT studies on pyridine-thiophene oligomers have been used to assess their excited-state properties, with functionals like CAM-B3LYP, ωB97XD, and M06-2X providing results that are in good agreement with experimental data for vertical excitation energies. nih.govacs.org Similar computational approaches could be applied to this compound to predict its absorption and emission spectra, which is crucial for its potential use in optoelectronic devices. tandfonline.com
Furthermore, computational modeling is invaluable in predicting the biological activity of nitroaromatic compounds. researchgate.net Studies have shown that DFT descriptors can be integrated with machine learning models to predict the mutagenicity of nitroaromatics with high accuracy. acs.org Such models could be used to pre-screen virtual libraries of this compound derivatives to identify candidates with desirable biological profiles while minimizing potential toxicity. The table below illustrates the types of computational data that could be generated for this purpose.
| Computational Method | Predicted Property | Potential Application |
| DFT/TD-DFT | Electronic transitions, HOMO-LUMO gap | Optoelectronics, photophysics |
| DFT with continuum solvent models | Single-electron reduction potential | Medicinal chemistry, toxicology |
| QSAR with ML models | Mutagenicity, cytotoxicity | Drug discovery, safety assessment |
| Molecular Docking | Binding affinity to target proteins | Rational drug design |
Expanding the Scope of Derivatization for Enhanced Functionality
The functionalization of the this compound core is a key strategy for tuning its physical, chemical, and biological properties. acs.org The pyridine and thiophene rings offer multiple sites for the introduction of various substituents, allowing for the creation of a diverse library of derivatives.
Future research should explore a wide range of derivatization strategies. For example, the nitro group, while a strong electron-withdrawing group that influences the molecule's electronic properties, can also be reduced to an amine. acs.org This amine can then serve as a handle for further functionalization, opening up a vast chemical space for exploration.
The biological activity of nitrothiophenes is often linked to their chemical structure. researchgate.netnih.gov For instance, the introduction of a halogen at the 2-position of the thiophene ring can enhance bactericidal activity, likely through nucleophilic attack by intracellular thiols. researchgate.netnih.gov A systematic investigation of how different substituents at various positions on both the thiophene and pyridine rings of this compound affect its properties is warranted. The following table outlines potential derivatization strategies and their hypothetical impact.
| Derivatization Strategy | Target Position | Potential Impact on Functionality |
| Reduction of nitro group to amine | Thiophene ring | Increased nucleophilicity, handle for further synthesis |
| Introduction of halogens | Thiophene ring | Enhanced biological activity |
| Addition of alkyl or aryl groups | Pyridine or thiophene ring | Modified solubility and steric properties |
| Introduction of coordinating groups | Pyridine ring | Metal complex formation for catalysis or imaging |
Investigating Synergistic Effects with Other Chemical Entities in Model Systems
The concept of molecular hybridization, where two or more bioactive scaffolds are combined into a single molecule, can lead to compounds with enhanced or entirely new biological activities. mdpi.comijpsr.com The this compound scaffold is itself a hybrid of two biologically relevant heterocycles. derpharmachemica.com Future research should investigate the potential for synergistic effects when this compound is combined with other chemical entities.
The mechanisms of synergistic biological effects in combinations of aromatic heterocyclic compounds are an active area of research. researchgate.netresearchgate.net These effects can arise from various physicochemical interactions. For this compound, studies could be designed to explore its interactions with known drugs or biologically active molecules in various model systems. For example, its ability to enhance the efficacy of existing anticancer or antimicrobial agents could be investigated. Thiophene derivatives have already shown promise as anticancer agents, and their combination with other therapies could lead to improved outcomes. researchgate.netnih.gov
Exploration of Photophysical Properties for Emerging Technologies
The combination of a pyridine and a nitro-substituted thiophene in this compound suggests that it may possess interesting photophysical properties. The nitro group is a strong electron-withdrawing group that can significantly influence the electronic states of π-conjugated systems, often leading to intramolecular charge transfer (ICT) processes. acs.org This can result in unique absorption and emission characteristics.
Future research should focus on a thorough characterization of the photophysical properties of this compound and its derivatives. This would include measuring absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes in various solvents. acs.orgrsc.org The position of the nitro group can have a profound impact on fluorescence, and this should be systematically studied. chemrxiv.org
The luminescent properties of pyridine-thiophene systems have been harnessed in the development of lanthanide ion complexes for applications in sensors and light-emitting diodes. researchgate.netnih.gov Similarly, rhenium(I) complexes with thiophene-functionalized pyridine ligands have been shown to be highly luminescent. rsc.orgnih.gov The potential of this compound to act as a ligand for the formation of luminescent metal complexes is a rich area for future exploration. rsc.org
| Potential Application | Rationale | Key Properties to Investigate |
| Organic Light-Emitting Diodes (OLEDs) | Potential for tunable emission via derivatization | Electroluminescence, quantum efficiency |
| Fluorescent Sensors | Sensitivity of electronic properties to the environment | Solvatochromism, quenching/enhancement by analytes |
| Photodynamic Therapy | Generation of reactive oxygen species upon irradiation | Singlet oxygen quantum yield |
| Nonlinear Optics | Large hyperpolarizability due to ICT | Second and third-order nonlinear optical coefficients |
Nanomaterial Integration and Surface Chemistry Studies
The integration of organic molecules with nanomaterials can lead to hybrid systems with novel properties and applications. azonano.com Thiophene-based compounds are particularly well-suited for this purpose due to the affinity of sulfur for metal surfaces, such as gold. researchgate.net Future research should explore the integration of this compound with various nanomaterials, including gold nanoparticles (AuNPs), and study the resulting surface chemistry.
Thiophene derivatives can be used to functionalize the surface of AuNPs, creating a stable organic monolayer that can be further modified. researchgate.netyoutube.com This allows for the attachment of biomolecules for biosensing applications or the tuning of the nanoparticles' properties for catalysis. azonano.commdpi.com The presence of the pyridine nitrogen and the nitro group's oxygen atoms in this compound offers additional potential binding sites for interaction with nanoparticle surfaces.
DFT calculations can be used to model the adsorption of this compound on metal surfaces, providing insights into the binding energies, adsorption heights, and charge transfer between the molecule and the surface. researchgate.net Such studies can help in the rational design of functionalized nanomaterials. For instance, thiophene-based nanoparticles have been engineered to induce phototransduction in living cells, highlighting the potential for biomedical applications. rsc.org The unique electronic properties of this compound could lead to novel functionalities when integrated with nanomaterials.
Sustainability Considerations in Synthesis and Application Development for this compound
The development of novel chemical compounds, such as this compound, is increasingly scrutinized through the lens of sustainability. This encompasses the entire lifecycle of the compound, from its synthesis to its final application and disposal. For this compound, a heterocyclic compound containing both a pyridine and a nitro-substituted thiophene ring, sustainability considerations are paramount, given the potential environmental impact associated with the production and use of nitroaromatic compounds.
Greener Synthetic Routes
Traditional methods for the synthesis of nitroaromatic compounds and pyridine derivatives often involve harsh reaction conditions and the use of hazardous reagents. However, the principles of green chemistry offer a framework for developing more environmentally benign synthetic pathways for this compound.
Alternative Nitration Methods: The nitration of the thiophene ring is a key step in the synthesis of this compound. Conventional nitrating agents, such as a mixture of nitric acid and sulfuric acid, are effective but generate significant acidic waste. Greener alternatives that could be explored for the synthesis of this compound include:
Solid-supported reagents: Utilizing solid supports like silica (B1680970) gel impregnated with nitrating agents can simplify purification and minimize waste.
Mild nitrating agents: The use of milder and more selective nitrating agents can reduce the formation of unwanted byproducts.
Catalytic Approaches: The coupling of the 5-nitrothiophene and pyridine moieties can be achieved through various cross-coupling reactions. The use of highly efficient and recyclable catalysts is a cornerstone of sustainable synthesis. Research into palladium-catalyzed cross-coupling reactions, for instance, has demonstrated broad applicability in the synthesis of bi-aryl compounds and could be adapted for the synthesis of this compound.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry. nih.gov This technique can significantly reduce reaction times, improve yields, and often allows for the use of less solvent compared to conventional heating methods. The synthesis of related pyridine derivatives has been successfully achieved using microwave irradiation, suggesting its potential applicability for the efficient and more sustainable production of this compound. nih.gov
Use of Greener Solvents: The choice of solvent is a critical factor in the environmental impact of a synthetic process. Replacing hazardous and volatile organic solvents with greener alternatives is a key principle of sustainable chemistry. For the synthesis of related heterocyclic compounds, solvents like glycerol (B35011) have been shown to be effective, biodegradable, and low in toxicity. researchgate.net The exploration of such solvents for the synthesis of this compound could significantly improve its environmental profile.
Sustainable Application Development
The sustainability of this compound also extends to its potential applications. Given that nitrothiophene-containing compounds have been investigated for their biological activity, particularly as antituberculosis agents, several sustainability aspects should be considered during application development. nih.govaablocks.com
Biodegradability and Environmental Fate: A crucial consideration is the environmental persistence and potential toxicity of the compound and its metabolites. Nitroaromatic compounds can be resistant to biodegradation and may have ecotoxicological effects. aablocks.com Therefore, studies on the biodegradability of this compound and its potential for bioaccumulation are essential. Designing molecules that are effective for their intended purpose but can also be readily degraded in the environment is a key challenge in sustainable drug development.
Life Cycle Assessment: A comprehensive life cycle assessment (LCA) would provide a holistic view of the environmental impact of this compound, from the extraction of raw materials to its final disposal. An LCA can identify the most energy-intensive and waste-generating steps in the synthesis and application of the compound, thereby guiding efforts to improve its sustainability profile.
Table of Potential Green Chemistry Approaches for the Synthesis of this compound:
| Green Chemistry Principle | Potential Application in the Synthesis of this compound |
| Waste Prevention | Development of one-pot or multicomponent reactions to minimize intermediate purification steps. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Use of milder and more selective nitrating agents; avoiding toxic solvents. |
| Designing Safer Chemicals | Investigating the toxicological profile and biodegradability of the compound. |
| Safer Solvents and Auxiliaries | Exploring the use of green solvents like glycerol or water-based systems. researchgate.net |
| Design for Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov |
| Use of Renewable Feedstocks | Investigating the potential for deriving starting materials from renewable biological sources. |
| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |
| Catalysis | Utilizing highly efficient and recyclable catalysts for cross-coupling reactions. |
| Design for Degradation | Studying the environmental fate and biodegradability of the compound to prevent persistence. |
| Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to minimize byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and releases. |
By integrating these sustainability considerations into the early stages of research and development, the scientific community can work towards ensuring that the potential benefits of new chemical entities like this compound are realized with minimal environmental impact.
Q & A
Q. What are the recommended synthetic routes and characterization techniques for 3-(5-Nitrothiophen-2-yl)pyridine?
A common synthesis involves multi-step reactions starting with functionalization of the thiophene ring, followed by nitration and coupling with pyridine derivatives. Key steps include:
- Nitration : Introduce the nitro group at the 5-position of thiophene under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .
- Coupling : Use cross-coupling reactions (e.g., Suzuki or Ullmann) to attach the nitrothiophene moiety to the pyridine ring.
- Characterization :
- IR spectroscopy : Identify nitro (ν ~1500, 1336 cm⁻¹) and aromatic C-H stretching (ν ~3082 cm⁻¹) .
- NMR : Analyze proton environments (e.g., thiophene protons at δ ~7.43–7.44 ppm, pyridine protons at δ ~7.85–8.78 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 351.5 [M+H]⁺ for analogous compounds) .
Q. How should researchers handle safety and stability concerns during synthesis?
- Stability : Store the compound in airtight containers at 2–8°C, protected from light, to prevent decomposition .
- Hazard mitigation : Use fume hoods, gloves, and eye protection due to potential toxicity and irritancy (H302, H315, H319 hazards) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity of this compound derivatives?
- Catalytic systems : Heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃ improve reaction efficiency and selectivity for nitroheterocyclic compounds .
- Parameter tuning : Adjust temperature (e.g., 60–80°C for nitration), solvent polarity, and stoichiometry to minimize side reactions .
- Workflow validation : Use HPLC or TLC to monitor intermediate purity, ensuring >98% purity for downstream applications .
Q. What strategies resolve contradictions in crystallographic data for nitro-substituted heterocycles?
- Refinement tools : Use SHELXL for high-resolution refinement, addressing twinning or disorder by partitioning data into domains .
- Validation software : ORTEP-III generates graphical representations to visualize thermal ellipsoids and validate bond angles/distances .
- Conformational analysis : Apply Cremer-Pople parameters to assess ring puckering in fused heterocycles .
Q. How do computational methods support structural and pharmacological analysis?
- 3D-QSAR modeling : Correlate electronic (e.g., nitro group charge distribution) and steric features with biological activity .
- Docking studies : Simulate interactions with target proteins (e.g., enzymes in antimicrobial pathways) using software like AutoDock .
- DFT calculations : Optimize geometries and predict spectroscopic properties (e.g., IR/NMR shifts) .
Methodological Considerations
Q. What advanced spectroscopic techniques complement traditional characterization?
Q. How should researchers address challenges in scaling up synthesis?
- Flow chemistry : Improve heat transfer and mixing efficiency for exothermic nitration steps.
- Green chemistry : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
